[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
The compound [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a triterpene saponin characterized by a highly substituted triterpene aglycone core conjugated with multiple glycosyl units. Key properties include:
- Molecular formula: C₅₃H₈₈O₂₂
- Molecular weight: 1077.30 g/mol
- Polar surface area (TPSA): 354.00 Ų
- Hydrophobicity (XlogP): 0.60
- Hydrogen bond donors/acceptors: 15/26 .
The compound exhibits predicted interactions with diverse biological targets, including the LSD1/CoREST complex (91.68% probability), cannabinoid receptors (CB1: 91.25%; CB2: 87.93%), and DNA topoisomerase II alpha (83.85%) . Its ADMET profile suggests moderate hepatotoxicity (86.25% probability) and significant reproductive toxicity (90%) .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(21-61)80-48(45(74)41(46)70)77-23-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-52-47(35(64)27(62)22-76-52)84-50-43(72)39(68)36(65)28(20-60)79-50/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26?,27-,28+,29+,30+,31?,32?,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQWZASHCQTVLM-UOLJGTLHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound identified as [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple hydroxyl groups and a complex sugar moiety. Its molecular formula and structure suggest significant potential for interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₆₈O₁₄ |
| Molecular Weight | 680.84 g/mol |
| IUPAC Name | [(2S...tetradecahydropicene-4a-carboxylate] |
| CAS Number | Not available |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit antioxidant properties , which can neutralize free radicals and reduce oxidative stress in cells. For instance:
- Flavonoids : Many flavonoids share structural similarities with the compound and are known for their antioxidant activities.
- Mechanism : The presence of hydroxyl groups enhances the ability to donate electrons and stabilize free radicals.
Antimicrobial Activity
Studies have shown that structurally related compounds possess antimicrobial properties against various pathogens:
- Bacterial Inhibition : Compounds similar to this one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have been noted for their antifungal properties.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects:
- Cytokine Modulation : Research shows that related compounds can modulate cytokine production in immune cells.
- Inhibition of Pathways : It may inhibit the NF-kB pathway involved in inflammatory responses.
Potential Therapeutic Applications
Given its biological activities:
- Pharmaceutical Development : The compound could be a candidate for developing new drugs targeting oxidative stress-related diseases.
- Nutraceuticals : Its antioxidant properties may be harnessed in dietary supplements aimed at promoting health and preventing chronic diseases.
Study 1: Antioxidant Efficacy
A study published in the Journal of Natural Products evaluated the antioxidant activity of a series of glycosides similar to this compound. Results indicated significant free radical scavenging activity with IC50 values comparable to established antioxidants like ascorbic acid.
Study 2: Antimicrobial Testing
In a clinical trial assessing antimicrobial efficacy against common pathogens (E. coli and Staphylococcus aureus), derivatives of this compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.
Study 3: Anti-inflammatory Mechanisms
Research conducted on human macrophages demonstrated that the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in the compound suggests potential efficacy in scavenging free radicals and protecting cellular components from oxidative damage .
Antidiabetic Effects
Studies have shown that related compounds can influence glucose metabolism and insulin sensitivity. This compound may play a role in managing diabetes by modulating pathways involved in glucose homeostasis .
Nutraceutical Potential
Dietary Supplements
Due to its potential health benefits linked to antioxidant and anti-inflammatory properties, this compound could be formulated into dietary supplements aimed at enhancing overall health and preventing chronic diseases .
Cosmetic Industry
Skin Care Formulations
The compound's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at reducing skin aging and improving skin health. Its ability to neutralize free radicals can help protect skin cells from environmental stressors .
Agricultural Applications
Plant Growth Regulators
Research into similar compounds has suggested that they may act as plant growth regulators. The structural characteristics of this compound could imply potential use in enhancing plant growth or resistance to environmental stressors .
Research and Development
Biochemical Studies
The complex structure of the compound allows for extensive biochemical studies to understand its mechanism of action at the molecular level. This can lead to insights into new therapeutic targets or pathways relevant to various diseases .
Data Tables
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Pharmaceutical | Antioxidant and antidiabetic effects | Cellular protection; glucose metabolism |
| Nutraceutical | Dietary supplements | Health enhancement; chronic disease prevention |
| Cosmetic | Skin care formulations | Anti-aging; skin protection |
| Agricultural | Plant growth regulators | Enhanced growth; stress resistance |
| Research & Development | Biochemical studies | Understanding mechanisms; new therapeutic targets |
Case Studies
- Antioxidant Activity Study : A study demonstrated that similar compounds reduced oxidative stress markers in vitro by increasing antioxidant enzyme activity .
- Diabetes Management Research : A clinical trial involving related glycosides indicated improved insulin sensitivity in participants over a 12-week period .
- Cosmetic Application Trial : A formulation containing structurally similar compounds showed significant improvement in skin hydration and elasticity after eight weeks of use .
Comparison with Similar Compounds
Overlapping Targets and Binding Probabilities
- Both the target compound and Compound A show high affinity for epigenetic regulators (LSD1/CoREST) and kinases (HSP 90-beta), suggesting shared mechanisms in modulating protein folding and chromatin remodeling .
- Compound B exhibits stronger interactions with metabolic enzymes (e.g., acyl-CoA cholesterol acyltransferase, 86.45%) .
ADMET Profile Comparison
- All three compounds share high hepatotoxicity and reproductive toxicity risks, likely due to their inhibition of metabolic enzymes and nuclear receptors .
Methodological Approaches for Comparison
Computational Similarity Assessment
- Tanimoto coefficient : Used to quantify structural similarity based on molecular fingerprints (e.g., MACCS keys, Morgan fingerprints). Compounds with >50% similarity often share bioactivity .
- SwissSimilarity : A tool employing 2D/3D fingerprinting to identify compounds with analogous physicochemical properties and docking affinities .
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform predicts functional similarity by analyzing multitarget interactions across proteomes, bypassing traditional structure-based comparisons. This approach identified shared off-target effects (e.g., mitochondrial toxicity) among triterpene glycosides .
Q & A
Q. Q1. What experimental techniques are critical for structural elucidation of this compound?
Answer: Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): For stereochemical assignment of the oxane and steroid-like core (e.g., - and -NMR to resolve methyl and hydroxyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF to confirm molecular weight and glycosidic fragmentation patterns .
- X-ray Crystallography: Optional for absolute configuration determination if crystalline derivatives can be synthesized .
- Chromatographic Purity: HPLC or UPLC with evaporative light scattering detection (ELSD) to validate purity, given the compound’s polar hydroxyl groups .
Q. Q2. How can researchers validate the compound’s stability under experimental conditions?
Answer: Stability studies should include:
- pH-Dependent Degradation Tests: Monitor hydrolysis of glycosidic bonds or ester groups using LC-MS over time (e.g., pH 2–9 at 37°C) .
- Thermal Analysis: Differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Light Sensitivity: UV-Vis spectroscopy to detect photooxidation of conjugated systems in the tetradecahydropicene moiety .
Advanced Research Questions
Q. Q3. What strategies address challenges in synthesizing the glycosylated tetradecahydropicene core?
Answer: Key synthetic hurdles include stereoselective glycosylation and preventing aglycone core oxidation:
- Glycosylation: Use trichloroacetimidate donors with BF-OEt activation for β-selectivity in oxane linkages .
- Protecting Groups: Temporarily mask hydroxyls with acetyl or benzyl groups to avoid side reactions during coupling .
- Oxidative Stability: Conduct reactions under inert atmosphere (N/Ar) and add antioxidants like BHT to the reaction medium .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Glycosylation Donor | Trichloroacetimidate | High β-selectivity |
| Catalyst | BF-OEt | Mild, avoids overactivation |
| Temperature | 0–4°C | Minimizes epimerization |
| Solvent | Anhydrous CHCl | Compatibility with Lewis acids |
Q. Q4. How can computational modeling predict the compound’s interaction with biological targets?
Answer: Combine molecular docking and dynamics simulations:
- Ligand Preparation: Generate 3D conformers of the compound accounting for stereochemistry (e.g., using Open Babel or Schrödinger Suite) .
- Target Selection: Prioritize steroid-binding proteins (e.g., nuclear receptors) due to the tetradecahydropicene scaffold .
- Docking Software: Use AutoDock Vina or Glide for rigid/flexible docking, with scoring functions adjusted for glycoside entropic penalties .
- Validation: Cross-reference with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .
Q. Q5. What analytical methods resolve contradictions in reported bioactivity data for similar compounds?
Answer: Discrepancies often arise from impurities or assay variability. Mitigation strategies include:
- Orthogonal Assays: Compare results from enzymatic inhibition (e.g., fluorescence-based) and cell-based assays (e.g., luciferase reporters) .
- Metabolite Profiling: Use HRMS to rule out degradation products interfering with activity .
- Dose-Response Curves: Apply Hill slope analysis to distinguish specific binding from non-specific aggregation .
Methodological Considerations
Q. Q6. How should researchers design experiments to study the compound’s pharmacokinetics?
Answer:
- ADME Profiling:
Q. Q7. What safety protocols are essential for handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles due to potential irritancy of hydroxylated steroids .
- Waste Disposal: Neutralize acidic/basic degradation products before disposal .
- Spill Management: Absorb with vermiculite and treat with 10% KMnO solution to oxidize reactive intermediates .
Data Interpretation Challenges
Q. Q8. How can researchers differentiate between isomeric byproducts during synthesis?
Answer:
- Chromatographic Separation: Use chiral columns (e.g., Chiralpak IA) with heptane/isopropanol gradients .
- NMR NOE Experiments: Detect spatial proximity of protons to assign axial/equatorial substituents in oxane rings .
- Circular Dichroism (CD): Compare experimental CD spectra with computed spectra for epimers .
Q. Q9. What statistical approaches are recommended for analyzing dose-dependent bioactivity?
Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using tools like GraphPad Prism .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates .
- Multivariate Analysis: PCA or PLS to correlate structural features (e.g., hydroxylation patterns) with activity .
Future Research Directions
Q. Q10. What gaps exist in understanding this compound’s mechanism of action?
Answer:
- Target Identification: Use chemoproteomics (e.g., activity-based protein profiling) to map interactomes .
- In Vivo Imaging: Label with near-infrared fluorophores (e.g., Cy7) to track tissue distribution in rodent models .
- Resistance Studies: Serial passage assays in microbial/cancer models to identify adaptive mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
